N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its applications across multiple scientific domains including chemistry, biology, and medicine. It belongs to a class of compounds known for their ability to interact with biological targets and is often researched for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide generally involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. Common reaction conditions include:
Step 1: Alkylation of 4-(dimethylamino)-6-methylpyrimidine with an appropriate alkylating agent to introduce the ethylamine side chain.
Step 2: Nucleophilic substitution reaction where 5-fluoro-2-methylbenzenesulfonyl chloride reacts with the intermediate to form the final compound.
Industrial Production Methods
For industrial-scale production, the process is scaled up using high-pressure reactors and continuous flow techniques to enhance yield and purity. Specific solvents and catalysts are often employed to facilitate the reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions such as:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions typically involve the pyrimidine ring and can occur under acidic or basic conditions with different nucleophiles.
Common Reagents and Conditions Used in These Reactions
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophilic bases.
Major Products Formed from These Reactions
Oxidation can produce sulfoxides or sulfones.
Reduction typically yields amine derivatives.
Substitution may produce various substituted pyrimidine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can be tailored for specific synthetic pathways.
Biology
In biological studies, it is often researched for its interaction with enzymes and proteins, acting as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies investigate its efficacy in targeting diseases such as cancer and bacterial infections due to its ability to interfere with essential biological processes in pathogens.
Industry
In industrial applications, it serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the enzyme's activity or modulate receptor functions, thereby altering cellular processes. Key pathways involved include inhibition of signal transduction mechanisms crucial for cell survival and proliferation.
Comparison with Similar Compounds
4-(dimethylamino)pyrimidin-2-yl derivatives.
5-fluoro-2-methylbenzenesulfonamide analogs.
Combined derivatives involving pyrimidines and benzenesulfonamides.
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide represents a compound with vast potential due to its unique chemical structure and diverse applications across different scientific fields.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXGMMOHWIXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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